molecular formula C16H22N2O3S B2604709 Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 899424-55-6

Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B2604709
M. Wt: 322.42
InChI Key: CPAXLRWITRPWPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dipropylamine, a component of the compound you mentioned, is an organic compound classified as a secondary amine1. It’s a colorless liquid with a “fishy” odor and is a precursor to various herbicides1.



Molecular Structure Analysis

The structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound you mentioned seems to be a complex organic molecule with multiple functional groups. Unfortunately, I couldn’t find specific information on its structure.



Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. Without specific information on the compound, it’s difficult to predict its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups. Unfortunately, I couldn’t find specific information on the properties of the compound you mentioned.


Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthetic Pathways: Research has explored efficient synthetic routes for related benzothiazine compounds, highlighting their potential as precursors for various chemical derivatives with potential applications in medicinal chemistry and materials science. For example, a simple and efficient synthesis pathway from saccharin sodium salt has been developed, demonstrating the compound's role as a precursor for a new class of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).
  • Structural Modifications and Derivatives: Investigations into the reactions of benzothiazines with 'push-pull' enamines have been conducted to prepare a set of derivatives, highlighting the versatility of benzothiazines in synthesizing a wide array of chemical compounds. This includes the discovery of a new rearrangement offering insights into the compound's chemical behavior and potential for generating novel molecular structures (Nazarenko et al., 2008).

Potential Applications in Medicinal Chemistry

  • Pharmacological Activities: Studies have explored the Ca2+ antagonistic activities of benzothiazine derivatives, identifying compounds with significant activity that could inform the development of new therapeutic agents targeting cardiovascular diseases. Such research underscores the potential of benzothiazine derivatives in drug discovery and development (Fujita et al., 1990).
  • Beta-Adrenergic Blocking Activity: The synthesis of oxypropanolamines of benzothiazine and their evaluation as beta-adrenergic blocking agents have shown promising results, indicating potential applications in treating cardiovascular conditions. This research highlights the therapeutic potential of benzothiazine derivatives in the development of new cardiovascular drugs (Cecchetti et al., 1987).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Experimental and theoretical studies have examined the effectiveness of benzothiazine derivatives as corrosion inhibitors for mild steel in acidic media. These findings suggest applications in industrial processes and materials protection, demonstrating the compound's versatility beyond pharmacological applications (Hemapriya et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on the compound, it’s difficult to provide accurate safety and hazard information.


Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. Given the lack of information on the compound you mentioned, it’s difficult to predict specific future directions for research.


properties

IUPAC Name

methyl 2-(dipropylamino)-3-oxo-4H-1,4-benzothiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-8-18(9-5-2)15-14(19)17-12-10-11(16(20)21-3)6-7-13(12)22-15/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAXLRWITRPWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

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